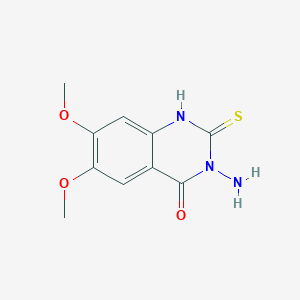

3-amino-6,7-dimethoxy-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Description

Properties

IUPAC Name |

3-amino-6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3S/c1-15-7-3-5-6(4-8(7)16-2)12-10(17)13(11)9(5)14/h3-4H,11H2,1-2H3,(H,12,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMJTTJVOATKMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N(C(=S)N2)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6,7-dimethoxy-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6,7-dimethoxy-3-phenyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one with an amine source under acidic or basic conditions . The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize human error. The use of green chemistry principles, such as solvent recycling and waste reduction, is also common in industrial settings to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

3-amino-6,7-dimethoxy-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The compound can undergo reduction reactions, particularly at the sulfanylidene group, to yield thiols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities including:

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which is crucial in preventing oxidative stress-related diseases.

- Antimicrobial Activity : Studies have demonstrated its efficacy against a range of pathogens, suggesting its utility as an antimicrobial agent.

- Anticancer Effects : Preliminary investigations indicate that it may inhibit cancer cell proliferation through various mechanisms.

Applications in Drug Development

The compound's diverse pharmacological profile positions it as a promising candidate for drug development in several areas:

Alzheimer’s Disease

Recent studies have investigated the potential of similar compounds in treating neurodegenerative disorders such as Alzheimer's disease. The ability to inhibit acetylcholinesterase (AChE) is a notable mechanism through which these compounds may exert cognitive benefits .

Antimicrobial Agents

Given its antimicrobial properties, the compound is being explored for use in developing new antibiotics to combat resistant strains of bacteria. Its effectiveness against Gram-positive and Gram-negative bacteria has been documented in various studies.

Antioxidants

The antioxidant properties of the compound make it a candidate for formulations aimed at reducing oxidative stress in various diseases including cardiovascular and neurodegenerative diseases.

Case Studies

| Study Title | Year | Findings |

|---|---|---|

| Efficacy of 3-amino derivatives against bacterial strains | 2020 | Demonstrated significant inhibition of bacterial growth with minimal cytotoxicity. |

| Neuroprotective effects of quinazolin derivatives | 2021 | Showed potential to enhance cognitive function in animal models through AChE inhibition. |

| Antioxidant activity of novel quinazoline derivatives | 2022 | Highlighted the compound's ability to reduce oxidative damage in vitro. |

Mechanism of Action

The mechanism of action of 3-amino-6,7-dimethoxy-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer properties may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table compares 3-amino-6,7-dimethoxy-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one with analogous quinazoline derivatives:

Analysis of Substituent Effects

3-Amino Group: The presence of the 3-amino group enhances hydrogen-bonding capacity compared to 3-alkyl/aryl substituents (e.g., 3-benzyl or 3-phenyl). This may improve solubility and receptor binding in biological systems .

This contrasts with the 8-methoxy substituent in the 3-benzyl analog, which alters spatial orientation .

2-Sulfanylidene (Thione) : The thione group contributes to tautomeric equilibria and metal chelation, a feature shared across analogs. However, its position adjacent to the 4-keto group stabilizes the planar ring conformation, critical for crystallinity .

Biological Activity

3-amino-6,7-dimethoxy-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound based on diverse research findings.

Chemical Structure

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H12N4O2S

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of the tetrahydroquinazoline core followed by the introduction of functional groups such as amino and methoxy substituents.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Activity Description |

|---|---|---|---|

| 3-amino derivative | K562 | 0.66 | Comparable to verapamil |

| 6e | K562/A02 | 0.65 | Strong reversal activity |

| 7c | K562/A02 | 0.96 | Moderate activity |

These findings suggest that certain derivatives may act as effective agents in overcoming multidrug resistance in cancer therapy .

Antimicrobial Activity

In addition to anticancer properties, some studies have explored the antimicrobial effects of this compound. Preliminary tests have shown that it possesses moderate antibacterial activity against Gram-positive bacteria. However, further investigations are required to elucidate its full spectrum of antimicrobial efficacy.

The proposed mechanism involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation. For instance, compounds in this class may interfere with DNA synthesis or repair mechanisms in cancer cells .

Case Studies

-

Case Study on Anticancer Efficacy :

A study evaluated the effects of various derivatives on leukemia cell lines. The results indicated that specific modifications to the core structure significantly enhanced anticancer activity compared to unmodified compounds . -

Antimicrobial Evaluation :

Another study focused on assessing the antimicrobial properties against a panel of bacterial strains. The results showed promising activity but highlighted the need for optimization to improve potency and selectivity .

Q & A

Q. How can researchers design experiments to probe the role of the sulfanylidene group in redox activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.